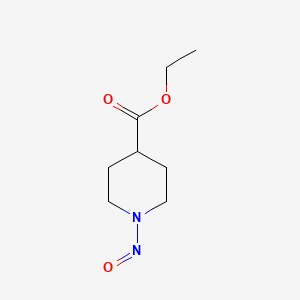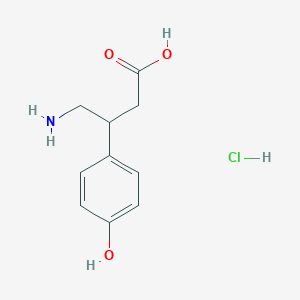
8-methoxy-2,3,4,5,6,7-hexahydroazocine
Descripción general
Descripción
8-Methoxy-2,3,4,5,6,7-hexahydroazocine (HHA) is a novel synthetic compound that has recently been studied for its potential therapeutic applications. HHA is a derivative of the naturally occurring alkaloid mescaline and has been found to possess a variety of pharmacological effects. HHA has been found to have antidepressant, anticonvulsant, and anti-inflammatory properties, as well as neuroprotective effects. In addition, HHA has been found to have a wide range of biological activities, including antioxidant and anti-cancer activities. HHA is also known to have analgesic and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 8-methoxy-2,3,4,5,6,7-hexahydroazocine is not yet known. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor. This compound has also been found to modulate the activity of other neurotransmitter systems, such as the dopamine, norepinephrine, and GABA systems. In addition, this compound has been found to interact with the endocannabinoid system, which may explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, norepinephrine, and GABA systems. This compound has also been found to interact with the endocannabinoid system, which may explain its anti-inflammatory and analgesic effects. In addition, this compound has been found to have antioxidant, anti-cancer, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-methoxy-2,3,4,5,6,7-hexahydroazocine in laboratory and animal experiments include its availability, low cost, and ease of synthesis. In addition, this compound has a wide range of biological activities, including antidepressant, anticonvulsant, anti-inflammatory, and analgesic effects. However, there are some limitations to using this compound in laboratory and animal experiments. This compound is not approved for human use and its exact mechanism of action is not yet known. In addition, this compound is not as well-studied as some other compounds, so further research is needed to fully understand its effects.
Direcciones Futuras
There are several potential future directions for the study of 8-methoxy-2,3,4,5,6,7-hexahydroazocine. First, further research is needed to fully understand the exact mechanism of action of this compound. In addition, further studies are needed to determine the exact biochemical and physiological effects of this compound. Finally, more research is needed to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of depression, anxiety, and other neurological disorders.
Aplicaciones Científicas De Investigación
8-methoxy-2,3,4,5,6,7-hexahydroazocine has been studied extensively in laboratory and animal studies for its potential therapeutic applications. This compound has been found to possess antidepressant, anticonvulsant, and anti-inflammatory properties. In addition, this compound has been found to have neuroprotective effects and to be a potent antioxidant. This compound has also been found to have anti-cancer properties and to be a potent analgesic.
Propiedades
IUPAC Name |
8-methoxy-2,3,4,5,6,7-hexahydroazocine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-8-6-4-2-3-5-7-9-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDBTEDONMQAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)



![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)
![(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B6600757.png)
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)



![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)
